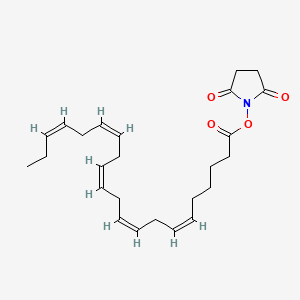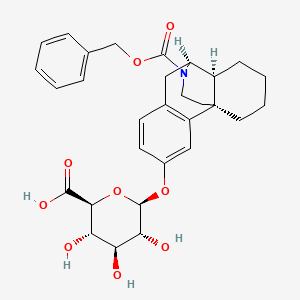
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves multiple steps. The starting material, dextromethorphan, undergoes a series of reactions including demethylation, benzyloxycarbonyl protection, and glucuronidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide can undergo various chemical reactions such as:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or demethylated compounds .
Scientific Research Applications
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.
Biology: Studying the metabolic pathways and biotransformation of dextromethorphan.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of dextromethorphan and its metabolites.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it may interact with the central nervous system, particularly the NMDA (N-methyl-D-aspartate) receptors . This interaction can influence neurotransmission and modulate various physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide: A deuterated analog used in proteomics research.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan Beta-D-O-Glucuronide: Another similar compound used in neurology research.
Uniqueness
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is unique due to its specific structure and metabolic origin. Its glucuronide conjugation enhances its solubility and facilitates its excretion from the body . This property makes it particularly useful in studying the metabolism and pharmacokinetics of dextromethorphan .
Properties
Molecular Formula |
C30H35NO9 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1 |
InChI Key |
TWXLLCNCSDELMS-ZZJDVIINSA-N |
Isomeric SMILES |
C1CC[C@]23CCN([C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


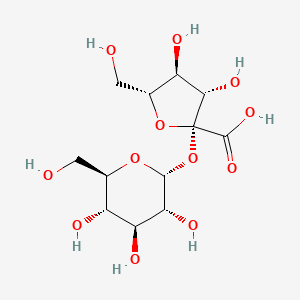

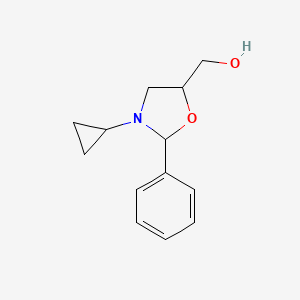
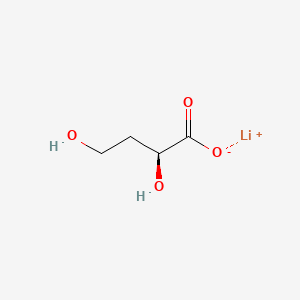
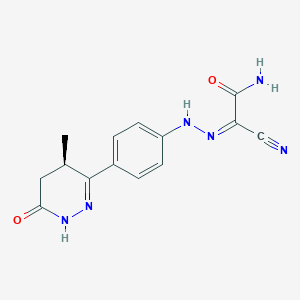
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
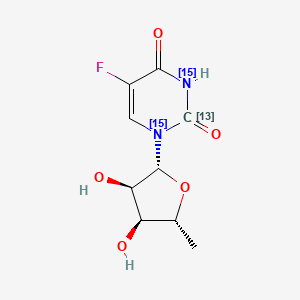
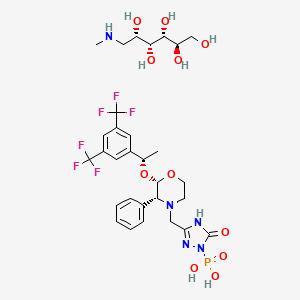
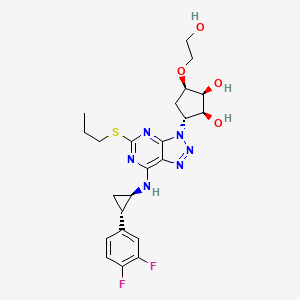
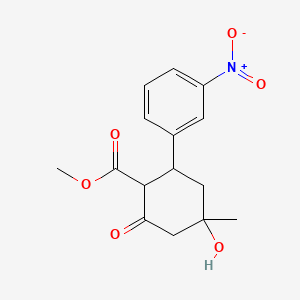
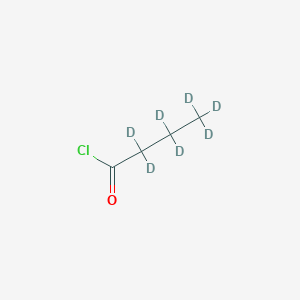
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
